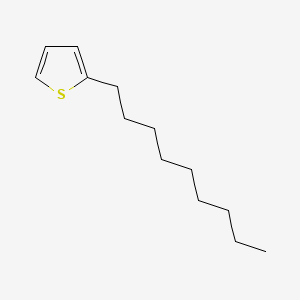

2-Nonylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nonylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22S/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h9,11-12H,2-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSKQHAWPOHNBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340660 | |

| Record name | 2-Nonylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57754-07-1 | |

| Record name | 2-Nonylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Nonylthiophene and Its Functionalized Analogues

Direct Synthesis Routes to 2-Nonylthiophene

Direct synthesis approaches focus on constructing the 2-nonylthiophene molecule in a single or a limited number of steps, typically involving the coupling of a thiophene (B33073) precursor with a nonyl source or the cyclization of a non-heterocyclic precursor in the presence of a sulfur source.

Grignard Coupling Approaches to Alkylthiophenes

Grignard coupling reactions, specifically the Kumada coupling, represent a significant method for the preparation of alkylthiophenes. This method typically involves the reaction of a halothiophene with a Grignard reagent derived from a haloalkane, catalyzed by nickel or palladium complexes. jcu.edu.autandfonline.com For the synthesis of 2-nonylthiophene, this approach would likely involve the coupling of a 2-halothiophene (such as 2-bromothiophene) with a nonylmagnesium halide (nonyl Grignard reagent).

Studies have shown that Kumada coupling can efficiently add short, long, or branched alkyl chains to the thiophene core, often yielding products in high yields, sometimes exceeding 90%. jcu.edu.au The reaction conditions, including the choice of catalyst and solvent, play a crucial role in the efficiency and selectivity of the coupling. For instance, using a Ni(DPPP)Cl2 catalyst (where DPPP is 1,3-bis(diphenylphosphino)propane) in diethyl ether has been reported to provide high selectivity in the cross-coupling of 3-bromothiophene (B43185) with Grignard reagents derived from primary alkyl halides. tandfonline.comgoogle.comtandfonline.com

Data on Kumada coupling for the synthesis of alkylthiophenes:

| Thiophene Halide | Grignard Reagent | Catalyst | Solvent | Product | Yield (%) | Side Products | Source |

| 3-Bromothiophene | n-HexylMgBr | Ni(DPPP)Cl2 | Diethyl ether | 3-Hexylthiophene | ~90.7 | Bis-thienyl | google.com |

| 3-Bromothiophene | n-HexylMgBr | Ni(DPPP)Cl2 | THF | 3-Hexylthiophene | 64.5 | Bis-thienyl | google.com |

| 3-Bromothiophene | n-HexylMgBr | Pd(PPh3)2Cl2 | THF/Toluene | 3-Hexylthiophene | 42.1 | Bis-thienyl | google.com |

While these examples focus on 3-alkylthiophenes, the principle of Kumada coupling is applicable to the synthesis of 2-alkylthiophenes like 2-nonylthiophene by using the appropriate 2-halothiophene starting material. The method involves the formation of an organomagnesium intermediate from the halothiophene or the haloalkane, followed by a metal-catalyzed cross-coupling with the respective coupling partner. jcu.edu.au

Reductive Coupling and Alkylation Methods

Reductive coupling and alkylation methods offer alternative routes to introduce alkyl chains onto the thiophene ring. These strategies often involve the direct coupling of two electrophilic species or the functionalization of C-H bonds.

One approach involves nickel-catalyzed reductive cross-coupling reactions. A protocol utilizing a Ni-catalyzed alkylation of C-SMe bonds in heterocycles with alkyl bromides has been reported. This method, reminiscent of the Liebeskind-Srogl coupling, allows for the direct alkylation of heteroaromatic thioethers. nih.govacs.org While the specific application to synthesizing 2-nonylthiophene from a thiophene-2-thiomethyl ether and nonyl bromide is not explicitly detailed in the provided snippets, this methodology demonstrates the potential for reductive coupling in thiophene functionalization. The method is noted for its wide substrate scope and tolerance of various functional groups. nih.govacs.org

Another alkylation method involves the reaction of thiophene or thiophene derivatives with olefinic hydrocarbons or alkyl halides in the presence of an alkylating catalyst, such as boron trifluoride. google.com This Friedel-Crafts type alkylation can introduce alkyl groups onto the thiophene ring, primarily at the more reactive 2- and 5-positions. google.comwikipedia.org For instance, the alkylation of thiophene with olefins can increase the boiling point of the thiophene derivative, which can be useful in separation processes. researchgate.net

Emerging Synthetic Strategies for Thiophene Derivatization

Beyond traditional methods, emerging strategies for thiophene derivatization explore novel reaction pathways and catalytic systems to achieve efficient and selective synthesis of substituted thiophenes. These include metal-catalyzed C-H functionalization reactions and transition-metal-free approaches.

Metal-catalyzed C-H functionalization, such as iridium-catalyzed borylation, allows for the selective introduction of functional groups onto the thiophene core by directly activating C-H bonds. nih.gov While borylation itself introduces a boron group, this can serve as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to append alkyl chains or other substituents. nih.gov

Palladium-catalyzed direct arylation is another C-H functionalization approach that has been applied to thiophenes and related systems. researchgate.nethnue.edu.vn This method allows for the direct coupling of thiophenes with aryl halides, forming new carbon-carbon bonds without the need for pre-functionalized thiophene derivatives. hnue.edu.vn While primarily demonstrated for arylation, the principles of direct C-H functionalization are being explored for alkylation as well.

Transition-metal-free methods are also being developed for thiophene synthesis and derivatization, offering potentially more environmentally friendly routes. Examples include the reaction of substituted buta-1-enes with potassium sulfide (B99878) organic-chemistry.org and visible-light-induced oxidative cyclization reactions. researchgate.net These methods often involve the construction of the thiophene ring itself or the introduction of substituents through different mechanistic pathways compared to traditional metal-catalyzed couplings. organic-chemistry.orgresearchgate.net

Post-Synthetic Functionalization of 2-Nonylthiophene and Related Thiophenes

Post-synthetic functionalization involves modifying a pre-existing thiophene core, such as 2-nonylthiophene, to introduce additional functional groups or to prepare it for integration into larger molecular structures like oligomers and polymers.

Site-Selective Chemical Modifications (e.g., 5-position functionalization)

Thiophene undergoes electrophilic substitution primarily at the α (2 and 5) positions due to the electron-donating nature of the sulfur atom. wikipedia.org For 2-substituted thiophenes like 2-nonylthiophene, the remaining α-position (the 5-position) is typically the most reactive site for further electrophilic attack. wikipedia.org

Site-selective functionalization at the 5-position of 2-nonylthiophene can be achieved through various reactions, including halogenation, acylation, and metalation followed by reaction with an electrophile. For example, halogenation of 2-substituted thiophenes often leads to the formation of 2,5-disubstituted products. wikipedia.org

Directed metalation strategies can also be employed to achieve site-selective functionalization. While the 5-position is inherently reactive, directed ortho metalation (DoM) can be used to control the regioselectivity of functionalization, particularly when other positions might compete. nih.gov

Palladium/norbornene cooperative catalysis has been explored for the direct vicinal difunctionalization of thiophenes, allowing for site-selective functionalization at the C4 and C5 positions. nih.govacs.org This method demonstrates the potential for introducing functional groups at positions other than the most reactive α-sites through cooperative catalytic systems.

Chloromethylation is another example of site-selective functionalization. The reaction of thiophene derivatives with paraformaldehyde and hydrochloric acid in the presence of an acid catalyst can introduce a chloromethyl group, often at the reactive α-positions. google.com For 3-nonylthiophene (B1348804), chloromethylation has been shown to occur at the 2-position, yielding 3-nonyl-2-chloromethylthiophene. google.com This highlights the regioselectivity that can be achieved based on the existing substituents on the thiophene ring.

Integration into Oligomeric and Polymeric Precursors

Functionalized thiophenes, including alkylthiophenes like 2-nonylthiophene, serve as crucial building blocks for the synthesis of conjugated oligomers and polymers, which are widely used in organic electronics and materials science. magtech.com.cnresearchgate.netwikipedia.org The integration of thiophene units into these larger structures is typically achieved through various cross-coupling polymerization methods.

Regioregular poly(3-alkylthiophene)s, where the alkyl chains are attached at the 3-position and the thiophene rings are linked head-to-tail through the 2 and 5 positions, are particularly important due to their enhanced electronic and optical properties. magtech.com.cnwikipedia.orgcmu.edu While 2-nonylthiophene itself would lead to a polymer with the nonyl chain directly on the conjugated backbone, similar coupling strategies are applicable.

Common methods for synthesizing polythiophenes and thiophene-based oligomers include Kumada coupling polymerization (also known as Grignard Metathesis or GRIM polymerization), Suzuki coupling, Stille coupling, and direct arylation polymerization. magtech.com.cnresearchgate.netcmu.edumdpi.comsnu.edu.in

The GRIM method, a type of Kumada coupling polymerization, involves the preparation of a Grignard reagent from a dihalothiophene monomer (e.g., 2,5-dibromo-3-alkylthiophene) followed by polymerization catalyzed by a nickel complex. cmu.eduresearchgate.netacs.org This method has been successful in producing regioregular poly(3-alkylthiophene)s with high head-to-tail coupling percentages. cmu.educmu.eduresearchgate.netacs.org

Suzuki and Stille coupling reactions are also widely used for constructing thiophene oligomers and polymers. These palladium-catalyzed cross-coupling reactions involve the reaction of an organoboron compound (Suzuki) or an organotin compound (Stille) with an organic halide. researchgate.netmdpi.comsnu.edu.in These methods offer good functional group tolerance and are versatile for synthesizing a variety of conjugated structures. mdpi.com

Direct arylation polymerization allows for the formation of conjugated polymers by directly coupling C-H bonds of thiophene monomers with aryl halides, minimizing the need for pre-functionalization. researchgate.net

The choice of synthetic method for integrating 2-nonylthiophene or its functionalized derivatives into oligomers and polymers depends on the desired regiochemistry, molecular weight, and the presence of other functional groups. Research continues to explore and refine these polymerization techniques to achieve better control over polymer structure and properties. magtech.com.cncmu.edu

Polymerization Behavior of 2 Nonylthiophene and Its Polymeric Systems

Electrochemical Polymerization of 2-Nonylthiophene Analogues

Electrochemical polymerization is a versatile method for synthesizing conductive polymers, particularly thiophene-based systems, often allowing for the direct deposition of polymer films onto electrode surfaces researchgate.netwinona.edunih.gov. This technique involves the oxidative coupling of monomer units initiated by an applied potential or current researchgate.netwinona.edu. While much research focuses on 3-alkylthiophenes due to their enhanced solubility, the principles of electrochemical polymerization are broadly applicable to other substituted thiophenes like 2-nonylthiophene analogues.

Investigation of Monomer Oxidation Potentials in Relation to Alkyl Substitution

The oxidation potential of a thiophene (B33073) monomer is a key factor in its electrochemical polymerization, as it dictates the potential required to initiate the process researchgate.netnih.gov. This potential is influenced by the electronic properties of substituents on the thiophene ring rsc.org. Studies on 3-alkylthiophenes have shown a correlation between the length of the alkyl chain and the monomer's oxidation potential nih.govcapes.gov.brpurdue.edu. Generally, increasing the length of the alkyl chain at the 3-position can lead to a higher oxidation potential, although the effect can be complex and also influenced by factors like chain conformation and solution interactions purdue.edu. For instance, the oxidation potential for poly(3-nonylthiophene) has been reported to be higher than that of unsubstituted polythiophene nih.gov. This suggests that the nonyl group, an extended alkyl chain, influences the electronic environment of the thiophene ring, impacting the ease of oxidation required for polymerization.

| Monomer | Alkyl Chain Length | Oxidation Potential (V vs. SCE) | Reference |

| Thiophene | C0 | ~0.75 (for polymer) | nih.govpsu.edu |

| 3-Methylthiophene | C1 | Lower than Thiophene (for polymer) | dtic.mil |

| 3-Pentylthiophene | C5 | - | nih.gov |

| 3-Nonylthiophene (B1348804) | C9 | ~1.25 (for monomer) | nih.gov |

Note: Oxidation potentials can vary depending on experimental conditions and the reference electrode used. The values above are indicative of the trend observed in specific studies.

Influence of Experimental Parameters on Polymerization Outcome

The outcome of electrochemical polymerization, including the morphology, thickness, and properties of the resulting polymer film, is significantly affected by various experimental parameters researchgate.netscirp.orgscirp.orgrsc.org. These parameters include:

Applied Potential or Current: The potential or current density used for polymerization directly influences the rate of deposition and the quality of the film researchgate.netwinona.eduscirp.org. Applying potentials exceeding the monomer's oxidation potential is necessary, but careful timing is required to avoid poor film quality researchgate.net. Lower potentials, under optimal conditions, can enhance adhesivity and mechanical properties researchgate.net.

Solvent and Electrolyte: The choice of solvent and supporting electrolyte plays a crucial role in the solubility of the monomer and growing polymer chains, the conductivity of the solution, and the stability of the radical cations formed during polymerization scirp.orgrsc.org. Different solvent-electrolyte combinations can lead to variations in polymerization efficiency, redox properties, and morphology of the polymer films rsc.org. For example, the nature and mobility of counter-anions from the supporting electrolyte can significantly influence the polymerization rate rsc.org.

Electrode Material: The nature of the working electrode substrate also impacts the nucleation and growth of the polymer film scirp.orgscirp.org.

Temperature: Temperature can affect the diffusion of monomers and oligomers, as well as the kinetics of the polymerization process scirp.orgscirp.org. While some studies suggest temperature may not have a critical influence on the fundamental deposition mechanism, it can affect the deposition rate scirp.orgscirp.org.

Monomer and Electrolyte Concentration: The concentrations of the monomer and supporting electrolyte influence the reaction rate and the characteristics of the deposited polymer scirp.orgscirp.org.

Optimizing these parameters is crucial for controlling the polymerization of 2-nonylthiophene analogues and tailoring the properties of the resulting poly(2-nonylthiophene) films for specific applications researchgate.netrsc.org.

Chemical Polymerization Techniques for Poly(2-Nonylthiophene) and Copolymers

Chemical polymerization offers alternative routes to synthesize poly(2-nonylthiophene) and its copolymers, often providing greater control over polymer structure, molecular weight, and regioregularity compared to electrochemical methods rsc.orgkpi.uamagtech.com.cn. These techniques typically involve the use of catalysts or initiators to facilitate the coupling of monomer units.

Metal-Catalyzed Coupling Polymerizations (e.g., Stille, Direct Arylation)

Metal-catalyzed coupling reactions are widely used for the synthesis of well-defined conjugated polymers, including poly(alkylthiophenes) rsc.orgmagtech.com.cnmit.edu. These methods allow for controlled formation of carbon-carbon bonds between functionalized thiophene monomers wikipedia.org.

Stille Coupling Polymerization: This method involves the palladium-catalyzed coupling of organostannane-functionalized monomers with halogenated monomers wiley-vch.deeie.gr. Stille polymerization has been employed to synthesize polythiophenes and copolymers, offering good control over molecular weight and structure rsc.orgwiley-vch.de. However, a significant drawback is the generation of toxic organostannane waste nih.govnih.gov.

Direct Arylation Polymerization (DArP): DArP is an increasingly popular method that involves the direct coupling of C-H bonds with C-X bonds (where X is a halogen), typically catalyzed by palladium nih.govnih.govacs.orgmdpi.comacs.orgosti.govresearchgate.net. This approach is considered more environmentally friendly and atom-efficient as it avoids the need for pre-functionalized monomers like organostannanes or boronic acids nih.govnih.govacs.orgmdpi.comacs.orgosti.govresearchgate.net. DArP has been successfully applied to the synthesis of poly(alkylthiophenes), and research is ongoing to optimize conditions to minimize structural defects and achieve high molecular weights and regioregularity comparable to conventional methods nih.govmdpi.comresearchgate.net.

These metal-catalyzed methods are particularly valuable for synthesizing regioregular poly(alkylthiophenes), where the monomer units are coupled in a specific head-to-tail arrangement, leading to improved electronic and optical properties rsc.orgmagtech.com.cncmu.edu.

Radical-Mediated Polymerization Pathways

Radical polymerization pathways can also be utilized for the synthesis of polythiophenes, often involving oxidative coupling initiated by chemical oxidants kpi.uanih.govbeilstein-journals.orgnih.gov. Ferric chloride (FeCl3) is a commonly used oxidant for the chemical polymerization of alkylthiophenes cmu.edukpi.uanih.gov. This method is typically proposed to proceed through a radical mechanism kpi.ua. While chemically oxidative polymerization with FeCl3 is a straightforward method, it can sometimes lead to less control over regioregularity and molecular weight compared to metal-catalyzed coupling methods kpi.uamagtech.com.cn. However, it remains a widely used technique for preparing polythiophenes and their derivatives cmu.edu.

Step-Growth and Chain-Growth Polymerization Considerations

Polymerization mechanisms are broadly classified into step-growth and chain-growth processes libretexts.orgresolvemass.caresearchgate.net.

Step-Growth Polymerization: In step-growth polymerization, monomers react with each other to form dimers, which then react with monomers or other dimers to form longer chains libretexts.orgresolvemass.ca. The molecular weight of the polymer increases gradually throughout the reaction, and high molecular weights are typically achieved only at very high conversions libretexts.orgresolvemass.ca. Many condensation polymerizations, where a small molecule is eliminated in each coupling step, fall under this category libretexts.orgresolvemass.caresearchgate.net.

Chain-Growth Polymerization: In contrast, chain-growth polymerization involves the addition of monomer units to an active center (radical, cation, or anion) on a growing polymer chain libretexts.orgresolvemass.caresearchgate.net. Once initiated, chain propagation occurs rapidly, leading to high molecular weight polymers early in the reaction libretexts.orgresolvemass.ca.

In the context of thiophene polymerization:

Electrochemical polymerization is generally considered to proceed via a radical cation mechanism, which can be viewed as a type of chain-growth polymerization where monomers add to the oxidized growing chain end winona.edudtic.mil.

Radical-mediated chemical polymerization, such as with FeCl3, also follows a chain-growth mechanism involving radical species kpi.uanih.govbeilstein-journals.org.

Metal-catalyzed coupling polymerizations like Stille and Direct Arylation can exhibit characteristics of chain-growth polymerization, particularly in controlled variations that allow for the synthesis of polymers with controlled molecular weights and low polydispersities cmu.eduwikipedia.org. Some studies have shown that certain nickel-initiated coupling polymerizations of alkylthiophenes proceed via a chain-growth mechanism rather than a step-growth one cmu.edu.

Regioregularity Control in Poly(Alkylthiophenes) Derived from 2-Nonylthiophene Precursors

Regioregularity, the control over the orientation of monomer units during polymerization, is a critical factor influencing the properties of substituted polythiophenes. In the case of 3-substituted thiophenes, the asymmetry leads to different coupling possibilities between adjacent units at the 2 and 5 positions: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings cmu.edursc.orgcmu.edu. Regioregular polymers, primarily composed of HT couplings, exhibit superior electronic and optical properties compared to their regiorandom counterparts which contain a mixture of couplings cmu.educmu.edumagtech.com.cn. While 2-nonylthiophene is substituted at the 2-position, the principles of achieving controlled monomer coupling are relevant when considering its incorporation into polymeric structures, especially in copolymerization or if specific synthetic routes to functionalized 2-nonylthiophene monomers are employed that introduce asymmetry or reactive sites allowing for controlled coupling.

Impact of Regiochemical Control on Conjugated Polymer Properties

The regiochemical arrangement of monomer units significantly impacts the structural, electronic, and optical properties of conjugated polymers like poly(alkylthiophenes). Regioregular polymers, with their ordered HT couplings, can adopt a more planar conformation, leading to extended π-conjugation along the polymer backbone cmu.educmu.edu. This extended conjugation results in lower bandgaps and enhanced electronic delocalization cmu.eduscielo.br. Furthermore, the uniform structure of regioregular PATs facilitates efficient solid-state packing and self-assembly, leading to higher crystallinity and improved charge carrier mobility and conductivity cmu.eduresearchgate.netrhhz.net.

Conversely, the presence of regiochemical defects, such as HH and TT couplings, disrupts the planarity of the polymer chain due to steric repulsion between the substituents cmu.edursc.orgcmu.edursc.org. This twisting of the backbone reduces the effective conjugation length, increases the bandgap, and hinders efficient interchain packing, ultimately leading to poorer charge transport and diminished electronic and optical performance cmu.edursc.orgcmu.eduscielo.brnih.gov. Studies on poly(3-hexylthiophene) (P3HT), a well-studied PAT, have clearly demonstrated that higher regioregularity correlates with improved performance in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) rhhz.netsigmaaldrich.com.

Methodologies for Achieving Regioselective Monomer Coupling

Achieving high regioregularity in the polymerization of substituted thiophenes requires controlled synthetic methodologies. Several metal-catalyzed coupling reactions have been developed for this purpose, particularly for 3-alkylthiophenes. These methods aim to selectively couple monomers in a head-to-tail fashion.

One prominent approach is the McCullough method, which involves the controlled metalation of 2-bromo-3-alkylthiophenes followed by nickel-catalyzed polymerization cmu.edumdpi.comcmu.edu. This method typically yields polymers with high percentages of HT couplings cmu.educmu.edu. Another important technique is the Rieke method, which utilizes activated zinc (Rieke zinc) to react with 2,5-dibromo-3-alkylthiophenes, producing a regiochemically defined intermediate that undergoes polymerization cmu.edumdpi.com.

The Grignard Metathesis (GRIM) method is another highly effective strategy for synthesizing regioregular PATs cmu.educmu.eduresearchgate.netresearchgate.net. This method involves the reaction of a 2,5-dibromo-3-alkylthiophene monomer with an alkyl Grignard reagent, leading to a regioselective magnesium-bromine exchange. The resulting metalated intermediate is then polymerized using a nickel catalyst, such as Ni(dppp)Cl2, yielding highly regioregular polymers cmu.educmu.eduresearchgate.net. The GRIM method is known for its ability to produce PATs with a high degree of HT couplings (typically >95%, often 98%) cmu.eduresearchgate.net.

These methodologies, initially developed for 3-alkylthiophenes, provide a framework for achieving controlled coupling in the synthesis of polymeric systems incorporating 2-nonylthiophene units, particularly in copolymerization where the coupling between different monomer units needs to be controlled.

Synthesis and Characterization of Copolymers Incorporating 2-Nonylthiophene Units

Copolymers incorporating 2-nonylthiophene units can be synthesized to combine the properties of poly(nonylthiophene) with those of other conjugated or non-conjugated polymers. This approach allows for tuning the electronic, optical, thermal, and solubility properties of the resulting material. The synthesis of such copolymers typically involves the controlled polymerization of 2-nonylthiophene alongside one or more co-monomers.

Metal-catalyzed cross-coupling reactions, similar to those used for homopolymerization of substituted thiophenes, are commonly employed for the synthesis of conjugated copolymers. Techniques like Kumada, Suzuki, Stille, and direct arylation polymerization can be adapted to copolymerize functionalized thiophenes, including potentially derivatives of 2-nonylthiophene, with other monomers rsc.orgmagtech.com.cnrsc.org. The choice of catalyst and reaction conditions is crucial for controlling the copolymer composition, sequence distribution (e.g., random, block, or alternating), and molecular weight, which in turn influence the final properties of the copolymer.

Characterization of copolymers incorporating 2-nonylthiophene units involves a range of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) is essential for confirming the chemical structure, monomer incorporation ratios, and often the regioregularity or sequence distribution within the copolymer chain mdpi.comkuleuven.bemdpi.comresearchgate.net. Fourier Transform Infrared (FTIR) spectroscopy can provide information about the functional groups present researchgate.netresearchgate.net.

Techniques such as Gel Permeation Chromatography (GPC) are used to determine the molecular weight and polydispersity index (PDI) of the synthesized copolymers mdpi.comresearchgate.net. Thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm), can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) researchgate.netmdpi.comresearchgate.net. UV-Vis and photoluminescence spectroscopy are employed to investigate the electronic and optical properties, including the bandgap and emission characteristics, which are highly dependent on the conjugation length and the nature of the co-monomer researchgate.netresearchgate.net. X-ray diffraction (XRD) and Atomic Force Microscopy (AFM) can provide insights into the solid-state structure, crystallinity, and morphology of the copolymer films researchgate.netresearchgate.netresearchgate.net.

Studies on copolymers based on 3-nonylthiophene have been reported, for instance, in the context of their degradation behavior researchgate.netacs.orgacs.org. The synthesis and characterization of these materials highlight the methodologies applicable to creating polymeric systems that include nonylthiophene units. For example, chemical oxidative polymerization has been used to synthesize poly(3-nonylthiophene) and copolymers researchgate.netkpi.ua. The characterization of these materials involved techniques like NMR, FTIR, UV-Vis, and GPC researchgate.net.

Structure Property Relationships in 2 Nonylthiophene Derived Materials

Electronic Structure Modulation Through Alkyl Chain Conformation and Conjugation

The electronic structure of conjugated polymers like poly(2-nonylthiophene) is intrinsically linked to the extent of π-electron delocalization along the polymer backbone. This conjugation can be modulated by the conformation of the polymer chain, which in turn is influenced by the attached alkyl side chains. While direct information specifically on 2-nonylthiophene's alkyl chain conformation and its impact on electronic structure is limited in the provided search results, studies on other poly(3-alkylthiophene)s offer relevant insights.

In poly(3-alkylthiophene)s, the alkyl side chains can influence the planarity of the thiophene (B33073) backbone. More planar structures generally lead to greater effective conjugation lengths and thus affect the electronic properties, such as band gaps and energy levels. UV-vis spectroscopy can be used to assess the planarity of polymer structures in solution and solid state. researchgate.net X-ray diffraction (XRD) can provide information on the crystallinity, which is also related to chain packing and conformation. researchgate.net

The electronic properties of polythiophene molecules and their derivatives, including HOMO and LUMO energy levels and band gaps, can be calculated using theoretical methods like Density Functional Theory (DFT) and time-dependent DFT. mdpi.com As the degree of polymerization increases, the LUMO energy tends to decrease, and the HOMO energy tends to increase, leading to a smaller band gap. mdpi.com The introduction of substituents can also alter these energy levels and the band gap. mdpi.com

Correlation between Molecular Architecture and Optoelectronic Phenomena in Conjugated Systems

The optoelectronic properties of conjugated polymers, including poly(2-nonylthiophene)-derived materials, are highly dependent on their molecular architecture, particularly the structure of the conjugated backbone and the influence of side chains. These properties are crucial for applications in organic electronics and optoelectronics, such as organic solar cells and light-emitting diodes. osti.gov, mdpi.com

The extent of π-electron delocalization along the polymer backbone dictates the electronic and optical properties, including absorption and emission spectra and charge transport characteristics. Molecular engineering, including variations in side chains and backbone structure, can tune these properties. rsc.org, pkusz.edu.cn For example, in thieno[3,2-b]thiophene-based electrochromic polymers, steric and electronic factors of side groups and the polymer backbone structure significantly affect electrochemical and optical properties, including oxidation potentials and band gaps. pkusz.edu.cn

In polythiophenes, the electron push-and-pull behavior of substituents can alter energy levels, band gap, and absorption/emission spectra. mdpi.com The planarity of the conjugated system, influenced by side chain conformation and packing, plays a critical role in determining the effective conjugation length and thus the optoelectronic properties. researchgate.net

Studies on the isotopic effects of deuteration in regioregular poly(3-hexylthiophene)s have shown that modifications to the side chains can influence electronic coupling and the formation of charge transfer states, impacting photovoltaic performance. nih.gov While this study focuses on hexyl chains, it highlights the sensitivity of optoelectronic properties to subtle changes in alkyl side chain structure.

Poly(3-nonylthiophene) has been investigated for its potential in applications like solid phase microextraction, where its extraction efficiency for certain compounds is compared to other poly(3-alkylthiophene)s. nih.gov The optoelectronic properties are also important for applications in light-emitting diode devices, and the stability of these properties under conditions like ozonization is a relevant research area. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling of 2-Nonylthiophene Systems

Quantitative Structure-Property Relationship (QSPR) modeling aims to establish mathematical relationships between the structural features of molecules and their physicochemical properties. arxiv.org, mdpi.com This approach is valuable for predicting properties without the need for extensive experimental measurements and for understanding which structural components significantly influence specific properties. arxiv.org, nih.gov

QSPR models utilize molecular descriptors derived from the chemical structure to predict properties. arxiv.org Topological indices, which characterize the formation of chemical compounds, are often used as molecular descriptors in QSPR studies. arxiv.org, nih.gov Regression analysis is a common method for establishing the correlation between topological indices and properties. nih.gov, nih.gov

While the provided search results discuss QSPR modeling in general and its application to various classes of compounds like monocarboxylic acids and fungicides, there is no specific information detailing QSPR modeling applied directly to 2-nonylthiophene or poly(2-nonylthiophene) systems. arxiv.org, nih.gov, nih.gov However, the principles of QSPR modeling are applicable to polythiophene derivatives, and such studies would involve correlating structural descriptors of the polymer (potentially including descriptors related to the nonyl side chain length, branching, and regioregularity) with measured or calculated properties like electronic band gap, ionization potential, electron affinity, solubility, and thermal transitions.

Theoretical and Computational Investigations of 2 Nonylthiophene and Poly 2 Nonylthiophene

Quantum Chemical Calculations of Electronic States and Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure of organic molecules and polymers. mdpi.comarabjchem.orgmdpi.come3s-conferences.orgjournaljmsrr.comkuleuven.beimist.maepfl.chresearchgate.netnih.govwavefun.comrsc.org For 2-nonylthiophene and poly(2-nonylthiophene), these calculations can provide valuable information about their electronic states, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter as it relates to the material's electronic and optical properties, such as ionization potential and electron affinity. mdpi.come3s-conferences.orgjournaljmsrr.com

DFT calculations can determine optimized molecular geometries and predict various properties like vibrational frequencies, thermodynamic parameters, and NMR chemical shifts. mdpi.comarabjchem.org The choice of functional and basis set in DFT calculations impacts the accuracy of the results. arabjchem.orge3s-conferences.org For instance, the B3LYP functional with basis sets like 6-31G(d) or 6-311+G(d) are commonly employed in studies of organic molecules. e3s-conferences.orgjournaljmsrr.com

While specific studies focusing solely on the reaction pathways of 2-nonylthiophene using quantum chemistry were not prominently found, quantum chemical methods are broadly applied to study reaction mechanisms in organic chemistry. imist.manih.gov For conjugated polymers like poly(2-nonylthiophene), understanding potential reaction pathways, such as those involved in polymerization or degradation, can be explored through calculating transition states and activation energies using these computational techniques. anu.edu.au

The electronic properties calculated via quantum chemistry are fundamental to understanding the behavior of these materials in electronic devices. For example, the spatial distribution of HOMO and LUMO can provide insights into charge distribution and potential reaction sites. arabjchem.orgmdpi.com

Molecular Dynamics and Monte Carlo Simulations for Conformation and Aggregation

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful tools for studying the conformational behavior and aggregation of molecules and polymers over time. anu.edu.auualberta.canih.govrsc.orgnih.govnih.govbiorxiv.orgcornell.eduibm.comnih.govyoutube.com These methods are particularly relevant for understanding how the long alkyl side chain in 2-nonylthiophene and poly(2-nonylthiophene) influences their packing and self-assembly.

MD simulations track the time evolution of a system of atoms or molecules by solving Newton's equations of motion, providing dynamic information about molecular motion, conformational changes, and interactions. anu.edu.aubiorxiv.org MC simulations, on the other hand, use random sampling to explore the potential energy surface and are often used to study equilibrium properties, including different aggregated states. nih.govibm.comnih.govyoutube.com

For conjugated polymers, the molecular morphology and dynamics in the solid state significantly impact macroscopic properties like charge transport. nsf.govrsc.orgresearchgate.net MD simulations can be used to generate realistic amorphous or semi-crystalline structures of polymers like poly(2-nonylthiophene), taking into account the flexibility of the polymer backbone and the influence of side chains. nsf.govrsc.orgrsc.org Studies on similar alkylthiophene polymers, such as poly(3-hexylthiophene) (P3HT), demonstrate the use of MD to assess structural and dynamic properties and their relation to charge transport mechanisms. nsf.govrsc.orgresearchgate.netnih.gov

Aggregation behavior, driven by non-covalent interactions such as van der Waals forces and π-π interactions between the thiophene (B33073) rings, can be directly simulated using MD and MC. ualberta.canih.gov These simulations can reveal how factors like temperature, solvent, and polymer concentration affect the formation of aggregates, their size, and their morphology. ualberta.canih.govrsc.orgnih.gov The arrangement of polymer chains within aggregates, such as the degree of π-π stacking, is crucial for efficient charge transport. rsc.org

Data from MD and MC simulations can include radial distribution functions (RDFs) to analyze the packing and spatial correlations between atoms or molecular segments, and analyses of chain conformation, such as radii of gyration. rsc.org

Predictive Modeling of Material Performance (e.g., Charge Transport)

Computational methods are increasingly used to predict the performance of organic electronic materials, particularly focusing on charge transport properties like charge carrier mobility. e3s-conferences.orgjournaljmsrr.comresearchgate.netnsf.govrsc.orgresearchgate.netnih.govresearchgate.netacs.orgresearchgate.net By combining information from quantum chemical calculations and molecular simulations, researchers can develop models to predict how the molecular structure and morphology of poly(2-nonylthiophene) influence its ability to transport charge carriers.

Predictive modeling often involves calculating charge transfer rates between neighboring molecular sites (monomers or aggregated domains) and then using kinetic Monte Carlo (KMC) or other transport models to simulate charge carrier hopping through the material. nih.gov Quantum chemistry is used to calculate electronic coupling (transfer integrals) and reorganization energies, which are key parameters determining the rate of charge transfer. researchgate.netnih.gov

Molecular dynamics or Monte Carlo simulations provide the necessary structural information, including the relative positions and orientations of molecules or polymer segments, which are used to determine the network of hopping sites and the distances between them. researchgate.netnih.gov The morphology generated by these simulations, including the degree of order, crystallite size, and connectivity of conjugated pathways, directly impacts the predicted charge transport. nih.gov

Studies on P3HT, a well-studied alkylthiophene polymer, illustrate this approach, where MD simulations are used to generate morphologies, and quantum chemical calculations are performed on representative molecular pairs extracted from these morphologies to calculate charge transfer parameters, which are then fed into transport models to predict mobility. researchgate.netnih.gov The influence of structural features like backbone clustering and chain connectivity on charge mobility has been investigated using these multiscale modeling techniques. nih.gov

While direct predictive modeling studies on the charge transport of poly(2-nonylthiophene) were not specifically highlighted, the established methodologies applied to similar conjugated polymers demonstrate the feasibility and relevance of this approach for understanding and predicting the performance of poly(2-nonylthiophene) in electronic devices.

Advanced Functional Materials and Applications of 2 Nonylthiophene Systems

Organic Electronic and Optoelectronic Devices

Organic electronic and optoelectronic devices utilize organic semiconductors for their core functionalities, offering advantages such as flexibility, low-cost processing, and tunability of electronic and optical properties. researchgate.net Thiophene-based materials, including substituted thiophenes and their polymers, are widely explored in this domain due to their favorable charge transport characteristics and optical absorption/emission properties. researchgate.netresearchgate.netrsc.org

Semiconductor Components in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components in flexible displays, integrated circuits, and sensors. tugraz.atjics.org.brmdpi.com They function based on the modulation of charge carrier concentration in an organic semiconductor layer by a gate electric field. jics.org.brresearchgate.net Thiophene-based organic semiconductors are prominent materials for OFETs due to their charge carrier mobility and stability. researchgate.netrsc.orgacs.orgsigmaaldrich.comkptechnology.ltd.uk

While direct studies focusing specifically on 2-Nonylthiophene as the sole semiconductor in OFETs are not extensively documented in the provided search results, related nonyl-substituted thiophene (B33073) derivatives have been investigated. For instance, "5-n-nonyl-thiophene-2-yl" has been mentioned in the context of organic electronic devices, including field-effect transistors. iisertvm.ac.in Additionally, 2-bromo-3-nonylthiophene (B1401475) is used in the synthesis of materials for OFETs. rsc.org Poly(3-nonylthiophene) (P39T), a polymer derived from a nonylthiophene monomer, has also been synthesized and characterized, exhibiting π-π* interactions relevant to charge transport in OFETs. uhasselt.becornell.edu The incorporation of alkyl side chains like the nonyl group in thiophene-based polymers, such as poly(3-hexylthiophene) (P3HT), is a common strategy to improve solubility and processability, which are important for fabricating OFETs via solution-based techniques. jics.org.briisertvm.ac.in Research on other thieno[3,2-b]thiophene (B52689) polymers with alkyl side chains, including a nonyl (C9H19) side chain, has shown promising OFET performance with notable hole mobilities and on/off current ratios. researchgate.net

The performance of OFETs is influenced by factors such as the charge carrier mobility of the semiconductor, the on/off current ratio, and the threshold voltage. jics.org.brr-project.org Studies on various organic semiconductors, including thiophene derivatives, report a range of performance characteristics depending on the material structure and device architecture. For example, OFETs based on dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) have shown high mobilities. sigmaaldrich.com

Active Layer Constituents in Organic Photovoltaic (OPV) Cells

Organic Photovoltaic (OPV) cells, or organic solar cells, convert light into electricity using organic semiconductors as the active layer for light absorption and charge transport. google.commdpi.com Thiophene-based materials are widely used as donor or acceptor materials in the active layer of OPVs, often in bulk heterojunction blends. researchgate.netgoogle.commdpi.commdpi.comresearchgate.netrsc.orgmdpi.comunam.edu.nagoogleapis.comnih.gov

While specific research on 2-Nonylthiophene itself as a primary active layer constituent in OPVs is not detailed in the provided results, the relevance of nonyl-substituted thiophenes is indicated by the mention of 2-bromo-3-nonylthiophene in the context of materials for OPVs. rsc.org Thiophene-based conjugated polymers and small molecules are extensively investigated for their electronic and optical properties relevant to OPV performance, including their ability to absorb light and transport charge carriers. researchgate.netmdpi.comfrontiersin.org The power conversion efficiency (PCE) of OPVs is a key performance metric, influenced by factors such as short-circuit current density (JSC), open-circuit voltage (VOC), and fill factor (FF). mdpi.commdpi.com Research on fused-thiophene based organic molecules has shown promising PCEs in OPVs. mdpi.com The optimization of the active layer morphology is crucial for efficient charge separation and transport in OPVs. rsc.orgmdpi.com

Emitting and Electrochromic Elements in Displays and Sensors

Organic materials, including thiophene derivatives, are utilized as emitting layers in organic light-emitting diodes (OLEDs) for displays and as electrochromic materials in displays and sensors. mdpi.comresearchgate.netgoogle.com Electrochromic materials change color reversibly upon the application of an electrical potential. mdpi.comuhasselt.beupc.edu

The photooxidation of poly(3-nonyl-thiophene-2,5-diyl), which is poly(3-nonylthiophene), has been studied, and its properties and structure are relevant in the context of sensors. mdpi.com This suggests that polymers derived from nonyl-substituted thiophenes can exhibit properties useful for sensing applications, potentially involving changes in optical properties upon interaction with analytes or electrical signals. Thiophene-based polymers and copolymers have been demonstrated to exhibit electrochromic behavior, showing reversible color changes upon electrochemical switching. mdpi.comuhasselt.be These materials can be used in electrochromic displays and smart windows. While 2-Nonylthiophene itself is a monomer, its polymerization or incorporation into conjugated structures could yield materials with emitting or electrochromic properties relevant to displays and sensors. The tunability of the electronic and optical properties of thiophene systems through substitution and polymerization is key to their application in these areas. researchgate.netrsc.org

Selective Sorbent Materials in Analytical Chemistry

Sorbent materials are used in analytical chemistry for the selective extraction and concentration of analytes from complex matrices. This process, known as solid-phase extraction (SPE), is a widely used sample preparation technique. researchgate.net Sorbents can be broadly classified by their origin (natural, synthetic) and their interaction mechanism (adsorption, absorption). rsc.orgresearchgate.netepa.govchemrxiv.org Effective sorbents often possess properties such as high surface area, appropriate pore structure, and selective affinity for the target analytes. researchgate.net

The provided search results discuss various types of sorbents, including natural materials like peat and cellulose-based materials, inorganic materials such as zeolites and activated charcoal, and synthetic polymers like polypropylene (B1209903) and polyurethane, particularly in the context of oil spill cleanup. rsc.orgnih.govepa.govchemrxiv.orggoogle.comej-eng.orgresearchgate.net These materials are selected based on their oleophilicity (affinity for oil) and hydrophobicity (repulsion of water) for oil spill applications. researchgate.netepa.gov While the search results provide a general overview of sorbent materials and their applications, there is no specific information detailing the use of 2-Nonylthiophene itself as a selective sorbent material in analytical chemistry. Its chemical structure, featuring a nonyl alkyl chain and a thiophene ring, might suggest potential interactions with certain organic molecules, but experimental data on its performance as a sorbent is not presented in the provided sources.

Chemo/Electrochemical Sensing Platforms

Chemo/electrochemical sensing platforms utilize chemical or electrochemical principles to detect and quantify specific substances. These platforms often incorporate sensitive materials that interact with the analyte, leading to a measurable signal (e.g., change in electrical conductivity, current, or potential). cornell.edumdpi.comnih.govgoogle.com Organic semiconductors, including thiophene-based materials, are explored for their potential in sensing applications due to their ability to undergo changes in their electronic properties upon interaction with target molecules. nih.govjics.org.bracs.orgrsc.orgmdpi.comunam.edu.nagoogleapis.comwikipedia.org

Thiophene derivatives are used in the development of chemosensors that exhibit changes in fluorescence or other optical properties upon binding with ions or molecules. mdpi.comunam.edu.na They are also employed in electrochemical sensors, where changes in electrical signals (current, voltage) are measured. mdpi.comnih.gov The sensitivity and selectivity of these sensors depend on the design of the sensing material and its specific interactions with the analyte. mdpi.comgoogle.com For example, thiophene-based metal-free dye sensitizers have been investigated as colorimetric sensors for discriminating specific ionic species. unam.edu.na OFETs, which utilize organic semiconductors, can also be configured as gas sensors, where the adsorption of gas molecules affects the semiconductor's conductivity and transistor characteristics. rsc.org

Advanced Analytical Techniques for 2 Nonylthiophene and Its Polymeric Systems

Spectroscopic Characterization Methods (e.g., NMR, FTIR, UV-Vis, Fluorescence, Raman)

Spectroscopic techniques provide valuable insights into the molecular structure, functional groups, and electronic properties of 2-nonylthiophene and its polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a fundamental tool for confirming the structure and determining the composition of poly(3-nonylthiophene) polymersource.carsc.org. For instance, the ¹H NMR spectrum of poly(3-nonylthiophene) (P39T) shows characteristic signals corresponding to the nonyl side chain protons and the thiophene (B33073) ring proton rsc.org. Specific chemical shifts and integration ratios in the NMR spectra can be used to determine the regioregularity and molecular weight of the polymer polymersource.carsc.orgpolymersource.ca. For example, the molecular weight can be calculated from the ratio of the integration of the CH₂OH signal at 3.8 ppm and the integration of the nonyl proton at 0.9 ppm or the thiophene proton at 7.0 ppm in end-functionalized poly(3-nonylthiophene) polymersource.ca.

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in 2-nonylthiophene and its polymers. kpi.uaresearchgate.netnih.gov Changes in the FTIR spectra can also be used to monitor chemical reactions, such as the ozonization of poly[3-nonylthiophene], where new bonds characteristic of ozonized polymers are observed researchgate.net. FTIR provides qualitative and quantitative information about functional groups researchgate.net.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions and optical properties of these materials. nih.govresearchgate.netuobasrah.edu.iq For conjugated polymers like polythiophenes, UV-Vis spectra show absorption bands related to π-π* electronic transitions in the polymer backbone, which are indicative of the conjugation length kpi.uamdpi.com. For example, a poly(3-hexylthiophene)-based copolymer showed two strong absorbance bands in the UV region at 251 nm and new bands in the visible region, with a broad band between 423 nm and 676 nm attributed to the π-π* transition mdpi.com. UV-Vis spectroscopy probes electronic transitions and optical properties fiveable.me.

Fluorescence spectroscopy can provide information about the emissive properties and energy transfer processes within polymeric systems. While not explicitly detailed for 2-nonylthiophene itself in the provided results, fluorescence is a common technique for characterizing conjugated polymers used in optoelectronic applications.

Raman spectroscopy offers complementary information to FTIR regarding vibrational modes and molecular structure. nih.govuobasrah.edu.iqaps.org It can be used to confirm the polytype of materials and study their thermal conductivity properties, as seen in the application of optothermal Raman technique to study layered materials aps.org. Raman spectroscopy can also provide insights into the structural order and crystallinity of poly(3-nonylthiophene) films uobasrah.edu.iq.

Chromatographic Separation and Mass Spectrometry for Compositional Analysis (e.g., GC-MS, HPLC)

Chromatographic techniques coupled with mass spectrometry are powerful tools for separating and identifying components in mixtures, as well as for compositional analysis of 2-nonylthiophene and its related compounds or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to identify and quantify components of a mixture, particularly volatile and semi-volatile organic compounds nih.govlabioscientific.com. GC-MS has been used in the characterization of 2-nonylthiophene and related alkylthiophenes, where mass spectra are compared with literature data or synthesized standards for identification uu.nl. For example, the mass spectrum of 2-nonylthiophene would show a molecular ion peak at m/z 210, corresponding to its molecular weight uu.nlnih.gov. GC-MS can also be used to analyze impurities researchgate.net.

High-Performance Liquid Chromatography (HPLC) is suitable for separating and analyzing less volatile or higher molecular weight compounds, including polymers and their precursors or degradation products. HPLC, often coupled with a UV detector, is used for compositional analysis and to check the purity of synthesized compounds like 3-nonylthiophene (B1348804) nih.gov. It can also be applied in solid phase microextraction methods utilizing poly(3-alkylthiophenes) as sorbents for the isolation and determination of analytes nih.gov. HPLC is commonly used for the analysis of various compounds nih.govsigmaaldrich.com.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a chromatographic technique used to determine the molecular weight and polydispersity index (PDI) of polymers like poly(butadien-b-3-nonyl thiophene) polymersource.ca. SEC analysis is typically performed using solvents like THF or chloroform (B151607) and equipped with detectors such as refractive index and UV light scattering detectors polymersource.capolymersource.ca. Molecular weights are often calculated based on polystyrene standards polymersource.capolymersource.ca.

Electrochemical Characterization (e.g., Cyclic Voltammetry, Impedance Spectroscopy)

Electrochemical techniques are essential for investigating the redox behavior, conductivity, and charge transfer properties of conducting polymers like poly(3-nonylthiophene).

Cyclic Voltammetry (CV) is widely used to study the electrochemical activity and redox processes of conducting polymers. mdpi.comresearchgate.netmdpi.comresearchgate.netjept.ded-nb.infomdpi.comnih.govrsc.org CV can be used to electropolymerize thiophene monomers and their derivatives, providing information about oxidation and reduction potentials nih.govjept.demdpi.com. The shape and features of cyclic voltammograms reveal the reversibility of redox couples and charge transfer characteristics mdpi.commdpi.comd-nb.info. For instance, a poly(3-hexylthiophene)-based copolymer exhibited two quasi-reversible redox couples in its cyclic voltammogram mdpi.com. CV is also used to characterize electrode performance in electrochemical devices researchgate.netmdpi.com.

Morphological and Microstructural Characterization (e.g., SEM, AFM, GIWAXS)

Techniques that probe the morphology and microstructure are vital for understanding how the arrangement of molecules and polymer chains affects the bulk properties of 2-nonylthiophene and its polymers.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and microstructure of materials. researchgate.netjept.deresearchgate.net SEM images can reveal details about the shape, size, and arrangement of polymer particles or films jept.de. For example, electrochemically synthesized copolymers of thiophene and aniline (B41778) showed a perforated surface with holes, distinctly different from polythiophene homopolymers jept.de.

Atomic Force Microscopy (AFM) provides high-resolution topographical images of surfaces and can be used to characterize the 3D morphology of polymer films. uobasrah.edu.iqresearchgate.net AFM can reveal details about surface roughness, phase separation, and the arrangement of polymer chains at the nanoscale researchgate.net.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a technique used to study the structural ordering and crystallinity of thin films, particularly relevant for conjugated polymers. researchgate.net GIWAXS can provide information about crystallite orientation, size, and packing within the film, which are critical factors influencing charge transport in organic electronic devices researchgate.net. Operando GIWAXS and GISAXS can be used to investigate structure evolution during processes like degradation researchgate.net.

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are used to study how the properties of materials change with temperature, providing information about thermal stability, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, typically under a controlled atmosphere. researchgate.netresearchgate.netlibretexts.orglabmanager.comalstesting.co.thresearchgate.netrsc.orgtainstruments.com TGA is used to determine the thermal stability of polymers and to quantify components through their decomposition at different temperatures labmanager.comalstesting.co.thresearchgate.netrsc.org. For poly(3-nonylthiophene), TGA can show the onset of thermal degradation researchgate.netrsc.org. It can also be used to determine moisture and volatile content alstesting.co.th. TGA data is important for setting temperature limits for other thermal analyses like DSC alstesting.co.th.

Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as it is heated or cooled, revealing information about thermal transitions such as glass transitions, melting, crystallization, and curing. researchgate.netlabmanager.comalstesting.co.thresearchgate.nettainstruments.comwoodresearch.sk DSC is a powerful tool for identifying physical properties and thermal transitions of polymeric materials labmanager.comalstesting.co.th. It can characterize glass transitions, melting behavior, and crystallinity labmanager.com. DSC analysis can show exothermic or endothermic events associated with phase changes or reactions woodresearch.sk.

These advanced analytical techniques, when applied to 2-nonylthiophene and its polymeric systems, provide a comprehensive understanding of their fundamental properties, which is essential for their development and application in various fields.

Intermolecular Interactions and Self Assembly in 2 Nonylthiophene Based Supramolecular Systems

Mechanisms of Self-Assembly in Solution and Solid State

Self-assembly in solution for conjugated systems often involves a transition from disordered individual molecules to ordered aggregates. For instance, poly(3-hexylthiophene) (P3HT), a polymer with hexyl side chains attached to a thiophene (B33073) backbone, is known to self-assemble into high-aspect-ratio nanostructures like nanofibres or nanoribbons when cooled below its solubility limit in a marginal solvent rsc.org. This process can involve the formation of pre-ordered clusters before the final aggregated structure is achieved kuleuven.be. In the case of P3HT, simulations suggest that chains in multi-chain aggregates can adopt hairpin morphologies, which are precursors to nanofibres rsc.org. The driving force for assembly in such systems typically involves π-π interactions between the conjugated backbones and van der Waals interactions between the alkyl side chains researchgate.net. Hydrophobic forces can also play a significant role in promoting self-assembly in aqueous or mixed solvent systems semanticscholar.org.

In the solid state, self-assembly leads to ordered molecular packing arrangements, forming crystalline or semi-crystalline structures core.ac.uk. Crystallization itself is a form of molecular recognition where attractive and repulsive forces direct the formation of non-covalent bonds core.ac.uk. Achieving well-defined assemblies in the solid state can be challenging, as many organic molecules tend to form simple stacking or network arrangements nih.gov. However, strategies like controlled recrystallization or exposure to solvent vapor can induce the formation of specific supramolecular architectures nih.gov. The solid-state structure is crucial as it often determines the final properties of conjugated polymers kuleuven.bekuleuven.be. Changes in temperature or pressure can induce polymorphic transitions in the solid state, altering molecular packing and conformations core.ac.uk.

For a molecule like 2-Nonylthiophene, with a single thiophene ring and a nonyl chain, self-assembly would likely be driven by van der Waals interactions between the nonyl chains and weaker π-π interactions between the thiophene rings compared to extended conjugated systems. The bulkiness and flexibility of the nonyl chain would influence the packing efficiency and the nature of the resulting assemblies.

External Factor Modulation of Self-Assembly (e.g., Solvent Polarity, Concentration, Temperature)

The self-assembly process is highly sensitive to external conditions, which can be used to modulate the size, shape, and structure of the resulting aggregates d-nb.info.

Solvent Polarity: Solvent polarity significantly influences intermolecular interactions and solvation, thereby affecting self-assembly evidentscientific.comwhiterose.ac.uk. Changes in solvent polarity can alter the balance between molecule-solvent and molecule-molecule interactions, leading to different assembly outcomes or even different assembly mechanisms kuleuven.bed-nb.info. For example, in some systems, reducing solvent polarity can switch the dominant driving force for assembly from hydrogen bonding to π-π stacking d-nb.info. The water content of a solvent can also have important effects on self-assembly researchgate.net.

Concentration: Concentration plays a critical role in self-assembly, as it affects the frequency of molecular encounters and the favorability of aggregation semanticscholar.org. At low concentrations, molecules are typically dispersed, while increasing concentration can drive the formation of various supramolecular structures above a critical concentration semanticscholar.org.

Temperature: Temperature affects the kinetic and thermodynamic aspects of self-assembly. Cooling a solution of a conjugated polymer below its solubility limit can induce aggregation rsc.org. Temperature changes can also trigger reversible phase transitions in supramolecular assemblies in the solid state core.ac.ukwhiterose.ac.uk. The stability and dynamics of assemblies can be highly temperature-dependent semanticscholar.orgd-nb.info.

While specific data for 2-Nonylthiophene is not available, based on studies of similar systems, it is expected that its self-assembly behavior would also be highly dependent on the choice of solvent, concentration, and temperature. The interplay of these factors would determine the extent of aggregation and the morphology of the resulting supramolecular structures.

Structural Engineering for Directed Self-Assembly

Structural engineering involves designing molecules with specific features that promote desired self-assembly pathways and outcomes osti.gov. This can include modifying the core conjugated unit, introducing specific side chains, or incorporating functional groups that facilitate particular non-covalent interactions.

For conjugated polymers like poly(3-alkylthiophene)s, the length and nature of the alkyl side chains significantly influence their solubility, packing, and self-assembly behavior mdpi.com. Replacing a hexyl chain with a longer or branched side chain can decrease π-π interactions and lead to different morphologies mdpi.com. Regioregularity of the polymer chains also plays a crucial role in fine-tuning the crystallinity of aggregates kuleuven.be.

In the context of 2-Nonylthiophene, the nonyl side chain is a key structural element influencing its self-assembly. The length and flexibility of this chain, along with the electronic properties of the thiophene ring, would dictate the types and strengths of intermolecular interactions. While direct structural engineering studies on 2-Nonylthiophene's self-assembly were not found, the principles from related systems suggest that modifications to the alkyl chain or the thiophene ring could be used to tune its aggregation behavior and potentially direct the formation of specific supramolecular architectures. Directed self-assembly aims to create predetermined structures from designed building blocks, which is a challenging but active area of research osti.gov.

Influence of Supramolecular Organization on Functional Properties

The supramolecular organization of conjugated molecules has a profound impact on their functional properties, particularly in the context of organic electronics and optoelectronics kuleuven.beuni-wuerzburg.de. The way molecules are packed and ordered in the solid state directly affects charge carrier transport, absorption, and emission characteristics uni-wuerzburg.de.

The supramolecular organization can also influence other properties, such as photothermal conversion efficiency researchgate.net or the ability to encapsulate guest molecules chemistryviews.org. In biological systems, the supramolecular organization of proteins like ion channels in membranes is crucial for their function nih.gov.

Q & A

Q. How should researchers design experiments to investigate 2-Nonylthiophene’s role in photocatalytic systems?

- Methodological Answer : Develop a controlled study comparing photocatalytic efficiency (e.g., H₂ production rates) under UV/vis light with/without 2-Nonylthiophene. Use sacrificial agents (e.g., triethanolamine) and quantify products via GC-TCD. Include blank experiments and triplicate runs to assess statistical significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.